(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and an imidazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps:
Bromination: The starting material, 1,3-benzodioxole, is brominated to form 6-bromo-1,3-benzodioxole.
Formylation: The brominated product is then subjected to formylation to yield 6-bromo-1,3-benzodioxole-5-carboxaldehyde.
Condensation: This aldehyde is condensed with an appropriate imidazolone derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the brominated benzodioxole moiety.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with molecular targets such as enzymes or receptors. The brominated benzodioxole moiety can participate in various binding interactions, while the imidazolone core can form hydrogen bonds and other non-covalent interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,3-benzodioxole: Shares the brominated benzodioxole moiety but lacks the imidazolone core.
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: An intermediate in the synthesis of the target compound.
6-Bromo-1,4-benzodioxane: Similar structure but with a different substitution pattern.
Uniqueness
What sets 5-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE apart is its combination of the brominated benzodioxole moiety and the imidazolone core, which provides unique chemical and biological properties .
Properties
Molecular Formula |
C17H11BrN2O3 |
---|---|
Molecular Weight |
371.2 g/mol |
IUPAC Name |
(4E)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C17H11BrN2O3/c18-12-8-15-14(22-9-23-15)7-11(12)6-13-17(21)20-16(19-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,19,20,21)/b13-6+ |
InChI Key |
RQCUGZYHLBQVRH-AWNIVKPZSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C/3\C(=O)NC(=N3)C4=CC=CC=C4)Br |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C(=O)NC(=N3)C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.